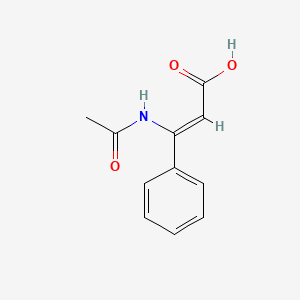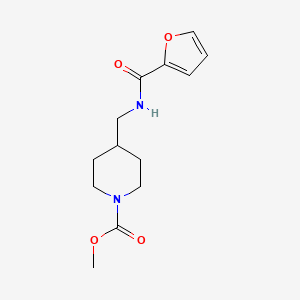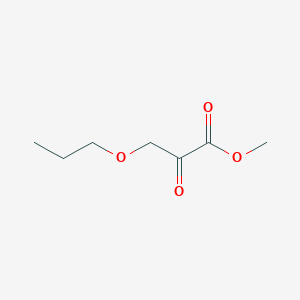![molecular formula C12H10F3N3O B2358544 1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one CAS No. 1013851-91-6](/img/structure/B2358544.png)
1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) further adds to the complexity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyridine ring, along with a trifluoromethyl group and a methyl group. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of a trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .Scientific Research Applications
Agrochemicals: Crop Protection
TFMP derivatives play a crucial role in safeguarding crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl . Since then, over 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds protect crops by inhibiting pest growth or disrupting their metabolic processes .
Pharmaceuticals: Medicinal Chemistry
Several TFMP derivatives are utilized in pharmaceutical research. Notably, five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are currently undergoing clinical trials. The combination of the unique physicochemical properties of fluorine and the pyridine moiety contributes to their biological activities .
Veterinary Applications
Apart from human medicine, TFMP derivatives also find use in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds may serve as antiparasitic agents or contribute to animal health .
Functional Materials: Fluorinated Compounds
Fluorinated organic chemicals, including TFMP derivatives, have become essential in functional materials. Their unique properties impact physical characteristics, such as solubility, stability, and reactivity. Researchers continue to explore novel applications for TFMP in this field .
Fungicides: Pyrimidine-Based Compounds
While not directly TFMP derivatives, pyrimidine compounds (such as Fenarimol, Mepanipyrim, and Pyrimethanil) have been extensively used as fungicides to control plant fungal diseases. These compounds share structural similarities with TFMP derivatives and contribute to crop protection .
Drug Discovery: Indole Derivatives
Although not directly related to TFMP, indole derivatives have also attracted attention. Researchers have explored novel indolyl and oxochromenyl xanthenone derivatives for various applications, including anti-HIV-1 activity .
Mechanism of Action
Target of Action
Similar compounds with pyrazole and trifluoromethyl groups have been known to interact with a variety of targets, including enzymes, receptors, and proteins involved in various biological pathways .
Mode of Action
Compounds with similar structures have been shown to interact with their targets in a variety of ways, often leading to changes in the activity of the target, which can result in a variety of biological effects .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, often leading to changes in cellular processes and functions .
Pharmacokinetics
Similar compounds have been shown to have a variety of pharmacokinetic properties, which can affect their bioavailability and overall effectiveness .
Result of Action
Similar compounds have been shown to have a variety of effects at the molecular and cellular level, often leading to changes in cellular function and overall biological response .
Action Environment
It is known that environmental factors such as ph, temperature, and the presence of other molecules can influence the action and stability of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-7-10(8(2)19)6-17-18(7)11-4-3-9(5-16-11)12(13,14)15/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKLFJLIEVSRHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)

![N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2358463.png)
![N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2358466.png)
![Tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-f]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2358468.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2358470.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2358473.png)
![3-(4-bromobenzyl)-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358475.png)


![exo-Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2358482.png)

![7-Ethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2358484.png)